- Preparation of azepanylsulfonyl diarylamides and related compounds for mono- and combination therapy of hepatitis B infections, United States, , ,
Cas no 95656-86-3 (Tert-butyl N-(2-hydroxypropyl)carbamate)
95656-86-3 structure
Product Name:Tert-butyl N-(2-hydroxypropyl)carbamate
CAS No:95656-86-3
MF:C8H17NO3
MW:175.225482702255
MDL:MFCD02093569
CID:799678
PubChem ID:9920508
Update Time:2024-10-25
Tert-butyl N-(2-hydroxypropyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- 1-(BOC-AMINO)-2-PROPANOL
- Carbamic acid, N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester
- tert-Butyl (2-hydroxypropyl)carbamate
- tert-butyl 2-hydroxypropylcarbamate
- tert-Butyl N-(2-hydroxypropyl) carbamate
- (+/-)-1-(N-tert-Butoxycarbonylamino)propan-2-ol
- (+/-)-1-(tert-butoxycarbonylamino)propan-2-ol
- (+/-)-tert-butyl (2-hydroxypropyl)carbamate
- 1-t-butoxycarbonylamino-2-propanol
- N-Boc-1-amino-2-propanol
- N-tert-butoxycarbonyl-2-hydroxypropylamine
- 1-(tert-Butoxycarbonylamino)-2-propanol
- N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester
- Tert-butyl N-(2-hydroxypropyl)carbamate
- tert-ButylN-(2-hydroxypropyl)carbamate
- (2-Hydroxy-propyl)-carbamic acid tert-butyl ester
- tert-butyl N-[(2R)-2-hydroxypropyl]carbamate
- tert-Butyl (S)-(2-hydroxypropyl)carbamate
- tert-butyl N-[(2S)-2-hydroxypropyl]carbamate
- 1,1-Dimethylethyl N-(2-hydroxypropyl)carbamate (ACI)
- Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI)
- (2-Hydroxypropyl)carbamic acid tert-butyl ester
- 1-((tert-Butoxycarbonyl)amino)-2-propanol
- SB44726
- tert-Butyl(2-hydroxypropyl)carbamate
- Carbamic acid,N-(2-hydroxypropyl)-,1,1-dimethylethyl ester
- Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester
- MFCD04974340
- AKOS009531792
- [rac]-(2-hydroxy-propyl)-carbamic acid tert-butyl ester
- DB-005481
- SY052818
- (S)-1-(Boc-amino)-2-propanol
- SY096833
- (2-hydroxy-propyl)-carbamic acid t-butyl ester
- MFCD04974338
- DTXSID90432795
- DS-16462
- tert-butyl N-(2-hydroxypropyl)-carbamate
- SCHEMBL223317
- tert-Butyl N-(2-hydroxypropyl)carbamate, 98%
- ALBB-030107
- CS-0046742
- EN300-95742
- 95656-86-3
- rac-2-hydroxy-propyl-carbamic acid tert-butyl ester
- SY096832
- tert-butyl-N-(2-hydroxypropyl)carbamate
- tert-Butyl 2-hydroxypropylcarbamate, AldrichCPR
- MFCD02093569
- B2418
- SB44717
-
- MDL: MFCD02093569
- Inchi: 1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
- InChI Key: YNJCFDAODGKHAV-UHFFFAOYSA-N
- SMILES: O=C(NCC(C)O)OC(C)(C)C
Computed Properties
- Exact Mass: 175.12100
- Monoisotopic Mass: 175.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.7
Experimental Properties
- Color/Form: Not determined
- Density: 1.02
- Refractive Index: 1.4450-1.4490
- PSA: 58.56000
- LogP: 1.28280
- Solubility: Not determined
Tert-butyl N-(2-hydroxypropyl)carbamate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 25-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-butyl N-(2-hydroxypropyl)carbamate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Tert-butyl N-(2-hydroxypropyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 228352-1g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 1g |
£22.00 | 2022-02-28 | |
| Fluorochem | 228352-5g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 5g |
£84.00 | 2022-02-28 | |
| Fluorochem | 228352-10g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 10g |
£155.00 | 2022-02-28 | |
| Fluorochem | 228352-25g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 25g |
£242.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162618-5G |
Tert-butyl N-(2-hydroxypropyl)carbamate |
95656-86-3 | 98% | 5g |
¥466.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162618-25G |
Tert-butyl N-(2-hydroxypropyl)carbamate |
95656-86-3 | 98% | 25g |
¥1864.90 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-1g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 1g |
¥80.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-250mg |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 250mg |
¥33.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-5g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 5g |
¥191.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-100g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 100g |
¥3792.0 | 2024-07-18 |
Tert-butyl N-(2-hydroxypropyl)carbamate Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Dichloromethane ; 5 h, 30 °C
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: Dichloromethane ; 5 h, 30 °C
Reference
- Preparation of azepane derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 2 h, rt
Reference
- Preparation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one compounds and their use as negative allosteric modulators of mGluR2 receptors, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Solvents: Methanol , Water ; 3 h, rt
Reference
- Preparation of aminobutanoic acid amide derivatives as dipeptidyl peptidase IV (DPPIV) inhibitors, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Solvents: Dichloromethane ; rt; 18 h, rt
Reference
- Multi-arm polymeric prodrug conjugates of pemetrexed-based compounds as drug delivery systems for lung cancer, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Solvents: Dichloromethane ; 18 h, 0 °C
Reference
- Synthesis of substituted imidazolines by an Ugi/Staudinger/aza-Wittig sequence, Tetrahedron Letters, 2015, 56(8), 1025-1029
Production Method 7
Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Tetrahydrofuran ; 25 °C
Reference
- Chemical blowing agent and thermally expandable thermoplastic composition, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 0.5 h, 0 °C; overnight, rt
Reference
- Preparation of cyanopyrrolidine and cyanothiazolidine derivatives as insulin sensitizers and dipeptidyl peptidase-IV inhibitors, China, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ; rt; 30 min, 60 °C
Reference
- Process for the preparation of enantiopure 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Solvents: Acetonitrile ; rt; 3 h, rt
Reference
- A Deeper Insight into the Postpolymerization Modification of Polypenta Fluorophenyl Methacrylates to Poly(N-(2-Hydroxypropyl) Methacrylamide), Macromolecular Rapid Communications, 2014, 35(17), 1522-1527
Production Method 11
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
Reference
- Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants, Quimica Nova, 2002, 25(6), 921-925
Production Method 12
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
- Enantioselective synthesis of β-hydroxy amines and aziridines using asymmetric transfer hydrogenation of α-amino ketones, Journal of the Chemical Society, 2001, (16), 1916-1928
Production Method 13
Reaction Conditions
1.1 Solvents: Ethanol ; 12 h, rt
Reference
- Hydrogen-Bonding-Driven Enantioselective Resolution against the Kazlauskas Rule To Afford γ-Amino Alcohols by Candida rugosa Lipase, ChemBioChem, 2015, 16(1), 77-82
Production Method 14
Reaction Conditions
1.1 Solvents: Tetrahydrofuran , Water ; 2 h, 23 °C
Reference
- Hexahydro-1H-Isoindolinone-Like Scaffolds from Electronically Deactivated and Sterically Hindered Dienes: Synthesis in the Context of Muironolide A, Synthesis, 2015, 47(18), 2756-2766
Production Method 15
Reaction Conditions
1.1 Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → rt; 18 h, rt
Reference
- SnAP reagents for the synthesis of piperazines and morpholines, Organic Letters, 2014, 16(4), 1236-1239
Production Method 16
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, 20 °C
Reference
- Polyfluorinated arylpyrazolopyrimidine compounds acting as Bruton's tyrosine kinase inhibitors and their preparation, United States, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, 20 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Reference
- Polyfluorinated pyrazolopyrimidines as Bruton's tyrosine kinase inhibitors useful in treatment of various disease and their preparation, World Intellectual Property Organization, , ,
Tert-butyl N-(2-hydroxypropyl)carbamate Raw materials
Tert-butyl N-(2-hydroxypropyl)carbamate Preparation Products
Tert-butyl N-(2-hydroxypropyl)carbamate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
Order Number:A11163
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:12
Price ($):762.0/191.0
Email:sales@amadischem.com
Tert-butyl N-(2-hydroxypropyl)carbamate Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
95656-86-3 (Tert-butyl N-(2-hydroxypropyl)carbamate) Related Products
- 161513-47-9((S)-N-Boc-2,3-epoxypropylamine)
- 167938-56-9(Boc-(S)-1-amino-2-propanol)
- 115198-80-6(tert-Butyl N-(Oxiran-2-ylmethyl)carbamate)
- 185426-13-5(Carbamic acid,[(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI))
- 148983-25-9(Carbamic acid,N-[(2S)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester)
- 148983-23-7(Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester)
- 119768-44-4(Boc-(R)-1-amino-2-propanol)
- 144912-84-5(tert-butyl N-(3-amino-2-hydroxypropyl)carbamate)
- 183059-24-7(Tert-Butyl 2-hydroxy-2-methylpropylcarbamate)
- 149057-20-5(tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
Purity:99%/99%
Quantity:100g/25g
Price ($):762.0/191.0